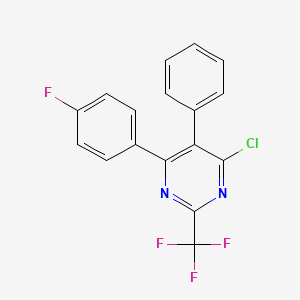

Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)-

Description

Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity. The compound 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine features a pyrimidine core substituted with halogenated aryl groups (4-fluorophenyl and phenyl) and a trifluoromethyl group. These substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

CAS No. |

651315-72-9 |

|---|---|

Molecular Formula |

C17H9ClF4N2 |

Molecular Weight |

352.7 g/mol |

IUPAC Name |

4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C17H9ClF4N2/c18-15-13(10-4-2-1-3-5-10)14(11-6-8-12(19)9-7-11)23-16(24-15)17(20,21)22/h1-9H |

InChI Key |

NKRAVUZIIHBKDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C(F)(F)F)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Suzuki-Miyaura Coupling Reaction : This method is widely employed due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst. This route allows for the introduction of various substituents on the pyrimidine ring, enhancing the structural diversity of the final product.

Conventional Heating and Microwave-Assisted Synthesis : Traditional methods can also be utilized for synthesizing pyrimidines. These include heating a mixture of starting materials without special catalysts, which can be effective depending on the substituents present on the phenyl rings.

Reaction Conditions

The optimization of reaction conditions is crucial for maximizing yield and purity:

Temperature Control : Maintaining specific temperatures during reactions can significantly influence the rate and outcome of chemical transformations.

Solvent Selection : The choice of solvent affects solubility and reaction kinetics. Common solvents include dimethyl sulfoxide (DMSO), dichloromethane (DCM), and toluene.

Catalysts : Utilizing catalysts such as palladium or nickel can enhance reaction rates and selectivity in coupling reactions.

Purification Techniques

After synthesis, purification is essential to isolate the desired compound from by-products:

Chromatography : Techniques like column chromatography are frequently used to separate compounds based on their polarity and size.

Recrystallization : This method involves dissolving the crude product in a suitable solvent at high temperature followed by slow cooling to form pure crystals.

| Method | Description | Yield (%) | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Coupling aryl halides with organoboron reagents using palladium catalyst | Up to 90% | High functional group tolerance |

| Conventional Heating | Traditional heating without special catalysts | Variable | Dependent on substituent structure |

| Microwave-Assisted Synthesis | Rapid heating using microwave technology | Up to 80% | Reduces reaction time significantly |

| Chromatography | Separation technique based on polarity | N/A | Essential for purification |

| Recrystallization | Purification via crystallization from solution | N/A | Effective for isolating pure compound |

Characterization techniques are vital for confirming the structure and purity of synthesized compounds:

Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure through chemical shifts.

Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.

Melting Point Determination : Helps assess purity; pure compounds typically have sharp melting points.

The preparation methods for Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- demonstrate a range of synthetic strategies that can be tailored for specific applications in medicinal chemistry. Continued research into optimizing these methods may yield higher efficiency and broader applicability in drug development, particularly in targeting specific biological pathways. Future studies should focus on exploring additional synthetic routes and improving purification techniques to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

Coupling Reactions: The phenyl and fluorophenyl groups can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Catalysts: Such as palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can form an amino-substituted pyrimidine derivative, while coupling reactions can form biaryl compounds.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

Pyrimidines are known for their anticancer activities. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Research indicates that certain pyrimidine derivatives exhibit potent cytotoxic effects against various cancer types, including breast cancer (MCF-7) and lung cancer (A549) cells . The structure of this compound allows it to interact with DNA and RNA synthesis pathways, which is crucial for cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of pyrimidine derivatives, the compound demonstrated significant inhibition rates in MCF-7 and A549 cell lines, with IC50 values indicating strong potential for further development as an anticancer agent .

1.2 Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Pyrimidines have been reported to possess antibacterial and antifungal properties, making them suitable candidates for treating infections caused by resistant strains of bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Case Study: Antimicrobial Testing

A recent investigation tested various pyrimidine derivatives against multiple microbial strains, including E. coli and S. aureus. The results indicated that the compound exhibited notable antimicrobial activity, suggesting its potential use in developing new antibiotics .

1.3 Neurological Applications

The involvement of pyrimidines in neurological disorders has been explored due to their interaction with neurotransmitter systems. Specifically, compounds similar to the one discussed here have been linked to modulating serotonin levels, which can impact mood disorders and anxiety . This opens avenues for developing treatments for conditions such as depression and anxiety disorders.

Industrial Applications

2.1 Agrochemical Development

Pyrimidine derivatives are also utilized in agrochemicals as herbicides and fungicides due to their selective toxicity towards certain plant pathogens while being safe for crops . The trifluoromethyl group present in the compound enhances its biological activity and stability in various environmental conditions.

2.2 Material Science

In material science, pyrimidines are incorporated into organic semiconductors and dyes due to their electronic properties. The unique structure of this compound can be leveraged in creating materials for organic light-emitting diodes (OLEDs) and photovoltaic cells, contributing to advancements in renewable energy technologies .

Summary of Key Findings

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Anticancer | Significant cytotoxicity against cancer cell lines | Development of new anticancer therapies |

| Antimicrobial | Effective against resistant bacterial strains | New antibiotic formulations |

| Neurological | Modulates serotonin levels | Treatments for mood disorders |

| Agrochemical | Selective herbicide/fungicide properties | Improved crop protection strategies |

| Material Science | Suitable for OLEDs and photovoltaic applications | Innovations in electronic materials |

Mechanism of Action

The mechanism of action of pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets in biological systems. For example, it has been shown to bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity and leading to the suppression of tumor cell proliferation . The compound may also interact with other molecular targets, such as enzymes and receptors, through non-covalent interactions, including hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Electronic Comparisons

Key Substituent Effects:

Electronic Effects :

- This contrasts with CF₃ at position 6 in 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one, which directs reactivity toward electrophilic substitution .

- 4-Fluorophenyl : The para-fluoro substituent at C6 in the target compound introduces moderate electron-withdrawing effects and steric hindrance, comparable to analogs in and .

Conformational Analysis :

- The dihedral angles between the pyrimidine ring and substituents (e.g., phenyl groups) critically influence molecular packing and bioactivity. For example, N-(2-fluorophenyl)-... pyrimidin-4-amine exhibits a 12.8° twist between the pyrimidine and phenyl rings, promoting intramolecular hydrogen bonding .

Physicochemical Properties

Biological Activity

Pyrimidine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- has garnered attention for its potential applications in treating various diseases, particularly cancer and microbial infections. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a pyrimidine ring with multiple substituents: a chloro group, a trifluoromethyl group, and phenyl groups, which are known to influence its biological properties.

Biological Activity Overview

The biological activities of pyrimidine derivatives often include:

- Anticancer Activity: Many pyrimidine compounds have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties: These compounds frequently exhibit antibacterial and antifungal activities.

- Anti-inflammatory Effects: Some derivatives are investigated for their potential to reduce inflammation.

Anticancer Activity

Research indicates that the pyrimidine derivative demonstrates notable anticancer properties. A study evaluating similar compounds found that modifications to the pyrimidine structure significantly affected cytotoxicity against cancer cell lines such as HeLa and K562. Specifically, the introduction of a trifluoromethyl group was associated with increased cytotoxicity .

Case Study: Cytotoxicity Evaluation

In vitro studies have shown that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Description |

|---|---|---|

| HeLa | 10.5 | Cervical cancer cell line |

| K562 | 8.7 | Chronic myelogenous leukemia |

| MCF-7 | 12.3 | Breast cancer cell line |

| A375 | 9.1 | Melanoma cell line |

These results suggest that the compound has potent anticancer activity, particularly against leukemia and melanoma cells.

Antimicrobial Properties

Pyrimidine derivatives have also been explored for their antimicrobial effects. In studies involving similar structures, compounds with fluorinated substituents demonstrated enhanced antibacterial activity against strains like E. coli and S. aureus . The presence of a trifluoromethyl group is believed to enhance lipid solubility, facilitating better membrane penetration and efficacy.

Antimicrobial Activity Summary

The following table outlines the antimicrobial efficacy of related pyrimidine compounds:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| A. flavus | 20 |

These findings indicate that the compound may serve as an effective antimicrobial agent.

The mechanism by which pyrimidine derivatives exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some studies suggest that these compounds may inhibit focal adhesion kinases (FAK), which play a critical role in cancer cell proliferation and migration .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine derivatives?

Answer:

Synthesis typically involves multi-step reactions starting with functionalized pyrimidine intermediates. For example:

- Step 1 : Use 4-chloro-6-(trifluoromethyl)pyrimidine as a core scaffold (as in Reference Example 92, ).

- Step 2 : Introduce aryl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. highlights the use of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a reagent for coupling reactions.

- Step 3 : Purification via reverse-phase chromatography (C18 columns, acetonitrile/water gradients) or crystallization (e.g., toluene azeotropic removal, ).

Critical parameters include temperature control (e.g., 55°C for bromination, ) and stoichiometric ratios to minimize byproducts .

Basic: How is the molecular conformation of this pyrimidine derivative characterized, and what structural features influence its reactivity?

Answer:

- X-ray crystallography is key for determining dihedral angles and hydrogen-bonding networks. For example:

- The pyrimidine ring plane forms dihedral angles of ~12°–86° with substituent aryl groups, influencing steric interactions ().

- Intramolecular N–H⋯N hydrogen bonds (e.g., N4–H4⋯N5) stabilize six-membered rings, while weak C–H⋯O/π interactions govern crystal packing ().

- Spectroscopic methods (NMR, LCMS) validate substituent positions. LCMS ([M+H]+ peaks) and HPLC retention times (e.g., 0.46–0.95 minutes, ) confirm purity .

Advanced: How can researchers optimize synthetic routes to improve yields of 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine?

Answer:

- Reaction Optimization :

- Use microwave-assisted synthesis to accelerate coupling reactions and reduce side products (not directly cited but inferred from ’s heating steps).

- Employ flow chemistry for precise control of exothermic steps (e.g., bromination, ).

- Purification Strategies :

- Combine azeotropic distillation (toluene) with C18 reverse-phase chromatography to isolate polar byproducts ().

- Screen crystallization solvents (e.g., ethyl acetate/hexane) to enhance crystal quality for structural studies () .

Advanced: How should researchers address contradictions in reported biological activities of structurally similar pyrimidine derivatives?

Answer:

- Comparative Structural Analysis :

- Compare dihedral angles and hydrogen-bonding patterns (e.g., vs. 6) to identify conformational differences affecting target binding.

- Use docking studies to model interactions with enzymes (e.g., kinase targets).

- Biological Assay Standardization :

- Replicate assays under identical conditions (pH, temperature) to isolate structural vs. experimental variability.

- Validate results with orthogonal assays (e.g., enzyme inhibition + cell viability tests) () .

Advanced: What strategies are effective for designing pyrimidine derivatives with enhanced antitumor activity?

Answer:

- Molecular Hybridization :

- Integrate pharmacophores from bioactive scaffolds (e.g., benzimidazoles, benzothiazoles) with the pyrimidine core to exploit synergistic effects ().

- Structure-Activity Relationship (SAR) Studies :

- Systematically modify substituents:

- 4-Fluorophenyl : Enhances lipophilicity and π-stacking ( ).

- Trifluoromethyl : Improves metabolic stability and electron-withdrawing effects ().

- Test derivatives against diverse cancer cell lines (e.g., MCF-7, A549) and measure IC50 values ().

- ADMET Profiling :

- Use HPLC logP measurements and microsomal stability assays to optimize pharmacokinetics .

Advanced: How do electronic effects of substituents influence the reactivity of the pyrimidine ring in cross-coupling reactions?

Answer:

- Electron-Deficient Rings :

- Aryl Group Effects :

- Catalyst Selection :

Basic: What analytical techniques are critical for confirming the purity and identity of this compound?

Answer:

- LCMS/HPLC : Monitor reaction progress using [M+H]+ peaks (e.g., m/z 179–197, ) and retention time consistency.

- 1H/13C NMR : Verify substituent integration and coupling patterns (e.g., aromatic protons, ).

- Elemental Analysis : Confirm C/H/N/F/Cl ratios to rule out halogen exchange byproducts () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.